molecular formula C25H48O2 B14096522 3,7,11,15-Tetramethyl-16-(oxan-2-yl)hexadec-2-en-1-ol

3,7,11,15-Tetramethyl-16-(oxan-2-yl)hexadec-2-en-1-ol

Cat. No.: B14096522
M. Wt: 380.6 g/mol
InChI Key: LAGACYLDPQXZMR-UHFFFAOYSA-N
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Description

3,7,11,15-Tetramethyl-16-(oxan-2-yl)hexadec-2-en-1-ol is an organic compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique molecular arrangement, which includes multiple methyl groups and an oxan-2-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7,11,15-Tetramethyl-16-(oxan-2-yl)hexadec-2-en-1-ol typically involves multiple steps. One common method includes the alkylation of a precursor compound followed by cyclization to introduce the oxan-2-yl group. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

3,7,11,15-Tetramethyl-16-(oxan-2-yl)hexadec-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group into a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: Halogenation and other substitution reactions can occur at specific positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

3,7,11,15-Tetramethyl-16-(oxan-2-yl)hexadec-2-en-1-ol has numerous applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic effects and applications in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3,7,11,15-Tetramethyl-16-(oxan-2-yl)hexadec-2-en-1-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other biomolecules. The pathways involved can vary depending on the context, but they often include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    3,7,11,15-Tetramethylhexadec-2-en-1-yl acetate: This compound shares a similar structure but includes an acetate group instead of an oxan-2-yl group.

    Phytol: Another related compound, phytol, has a similar backbone but lacks the oxan-2-yl group.

Uniqueness

3,7,11,15-Tetramethyl-16-(oxan-2-yl)hexadec-2-en-1-ol is unique due to the presence of the oxan-2-yl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

Molecular Formula

C25H48O2

Molecular Weight

380.6 g/mol

IUPAC Name

3,7,11,15-tetramethyl-16-(oxan-2-yl)hexadec-2-en-1-ol

InChI

InChI=1S/C25H48O2/c1-21(12-8-14-23(3)17-18-26)10-7-11-22(2)13-9-15-24(4)20-25-16-5-6-19-27-25/h17,21-22,24-26H,5-16,18-20H2,1-4H3

InChI Key

LAGACYLDPQXZMR-UHFFFAOYSA-N

Canonical SMILES

CC(CCCC(C)CCCC(=CCO)C)CCCC(C)CC1CCCCO1

Origin of Product

United States

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